3-(3-Methoxyphenyl)butanoic acid
Description
3-(3-Methoxyphenyl)butanoic acid is a substituted butanoic acid featuring a methoxy group at the meta position of the phenyl ring attached to the third carbon of the butanoic acid chain. Substituted phenylbutanoic acids are frequently studied for applications in pharmaceuticals, agrochemicals, and flavor chemistry due to their diverse functional properties .
Properties
IUPAC Name |
3-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMVUTYPFLYVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283445 | |
| Record name | 3-(3-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37730-33-9 | |
| Record name | 3-Methoxy-β-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37730-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31594 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037730339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC31594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and halides in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Methoxyphenyl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds are structurally related to 3-(3-Methoxyphenyl)butanoic acid, differing in substituent positions, chain length, or functional groups:
Physicochemical Properties
- Lipophilicity: The meta-methoxy group in this compound likely enhances lipophilicity compared to hydroxyl-substituted analogs (e.g., 3-(3-Hydroxyphenyl)propanoic acid), improving membrane permeability .
- Stability : Methoxy-substituted acids generally exhibit greater chemical stability than hydroxylated analogs, which may decompose under strong alkaline or oxidative conditions .
- Odor Profile: Unlike branched analogs (e.g., 3-methylbutanoic acid), straight-chain phenylbutanoic acids like this compound are less likely to contribute rancid odors, making them preferable in non-fragrance applications .
Analytical and Industrial Relevance
- Odor Thresholds: Branched-chain acids (e.g., 3-methylbutanoic acid) have lower aroma detection thresholds than straight-chain analogs, influencing their use in food and fragrance industries .
- Pharmaceutical Intermediates: Methyl esters of phenylbutanoic acids (e.g., methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate) serve as precursors for bioactive molecules, underscoring their synthetic utility .
Biological Activity
3-(3-Methoxyphenyl)butanoic acid, also known as 3-amino-3-(3-methoxyphenyl)butanoic acid, is an organic compound with significant biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14O3, featuring a methoxy group attached to a phenyl ring and a butanoic acid moiety. Its unique structure allows for diverse interactions within biological systems, influencing its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects in cellular models .
The mechanism of action involves interactions with specific molecular targets such as receptors and enzymes. The methoxy group enhances the compound's binding affinity, influencing its pharmacodynamics. For instance, it may modulate GABA receptor activity, which is crucial for neurotransmission and overall neuronal health .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study investigating the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress, results indicated a significant reduction in cell death compared to controls. The compound was found to upregulate antioxidant enzymes, enhancing cellular defense mechanisms against oxidative injury.
Case Study: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results showed that this compound exhibited notable inhibition zones in disc diffusion assays, particularly against E. coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
